

Discovery of novel pyridine derivatives using 2-Bromo-6-(pyrrolidin-1-yl)pyridine

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Compound of Interest

Compound Name: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1283675

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An In-depth Technical Guide to the Discovery of Novel Pyridine Derivatives Using **2-Bromo-6-(pyrrolidin-1-yl)pyridine**

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocyclic core is paramount for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. **2-Bromo-6-(pyrrolidin-1-yl)pyridine** has emerged as a highly valuable and versatile building block for this purpose. Its structure, featuring a bromine atom at the 2-position and a pyrrolidin-1-yl group at the 6-position, presents a unique combination of reactivity and molecular properties.

The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The pyrrolidine moiety, a common feature in bioactive molecules, can enhance solubility and modulate the physicochemical profile of the resulting derivatives.[3] This technical guide provides a comprehensive overview of the synthetic utility of **2-Bromo-6-(pyrrolidin-1-yl)pyridine**, detailing experimental protocols for key transformations and illustrating its application in the broader context of drug discovery.

Core Compound Properties

2-Bromo-6-(pyrrolidin-1-yl)pyridine is a solid at room temperature with the following key properties:

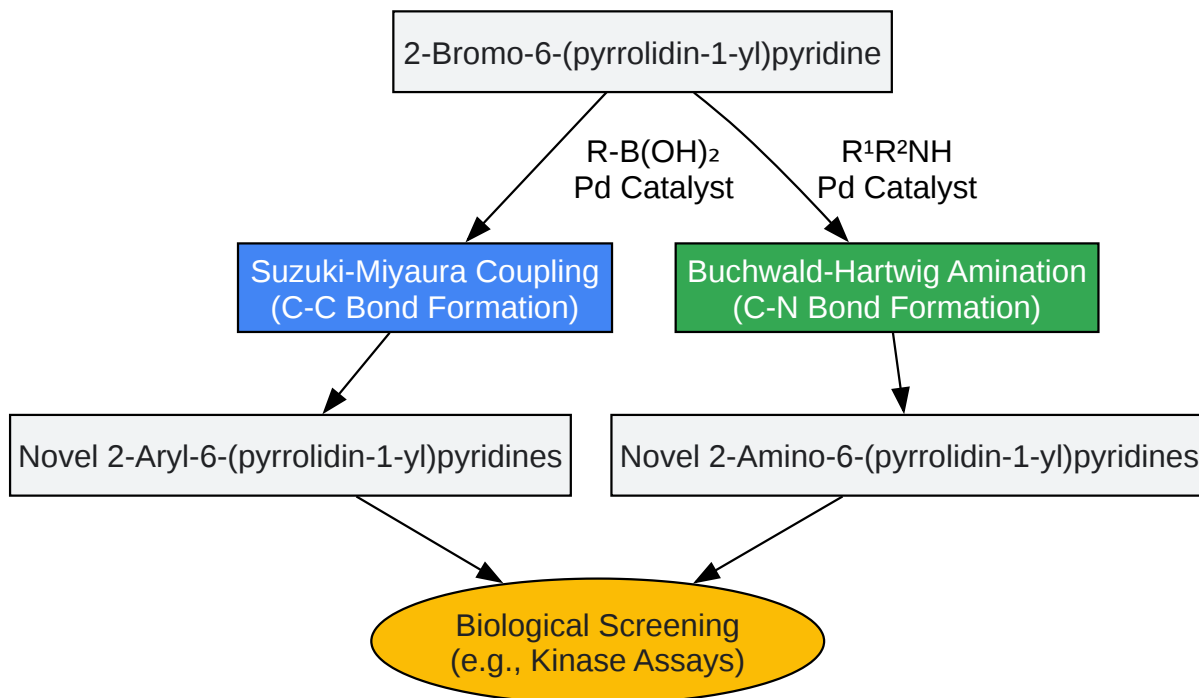
Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ BrN ₂	[4]
Molecular Weight	227.10 g/mol	[4]
CAS Number	230618-41-4	[4]
Melting Point	86 °C	[5]
Boiling Point	335.5 °C at 760 mmHg	[5]
Appearance	Solid	[1]
SMILES	<chem>BrC1=NC(N2CCCC2)=CC=C1</chem>	[4]

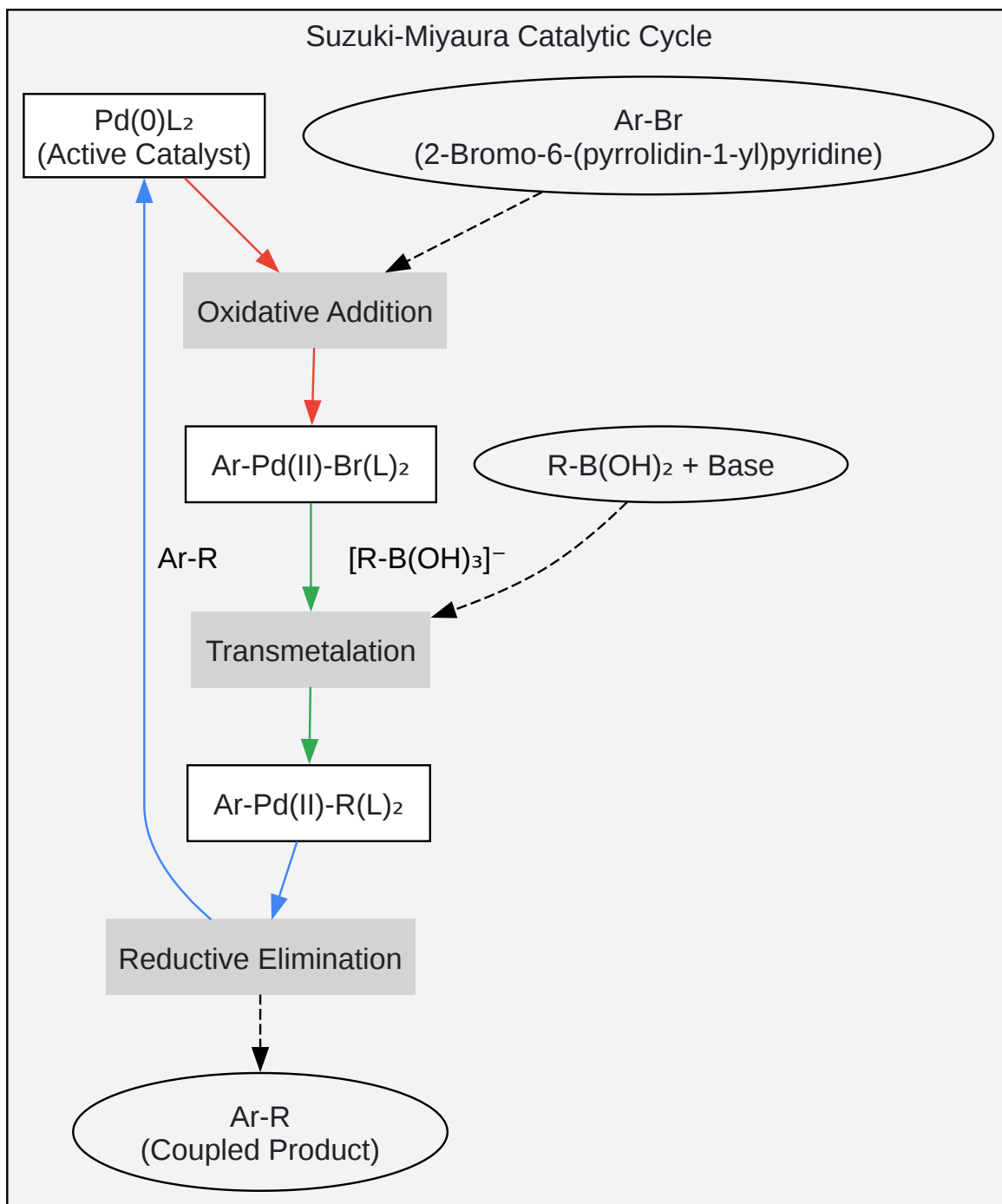
Synthetic Utility and Key Reactions

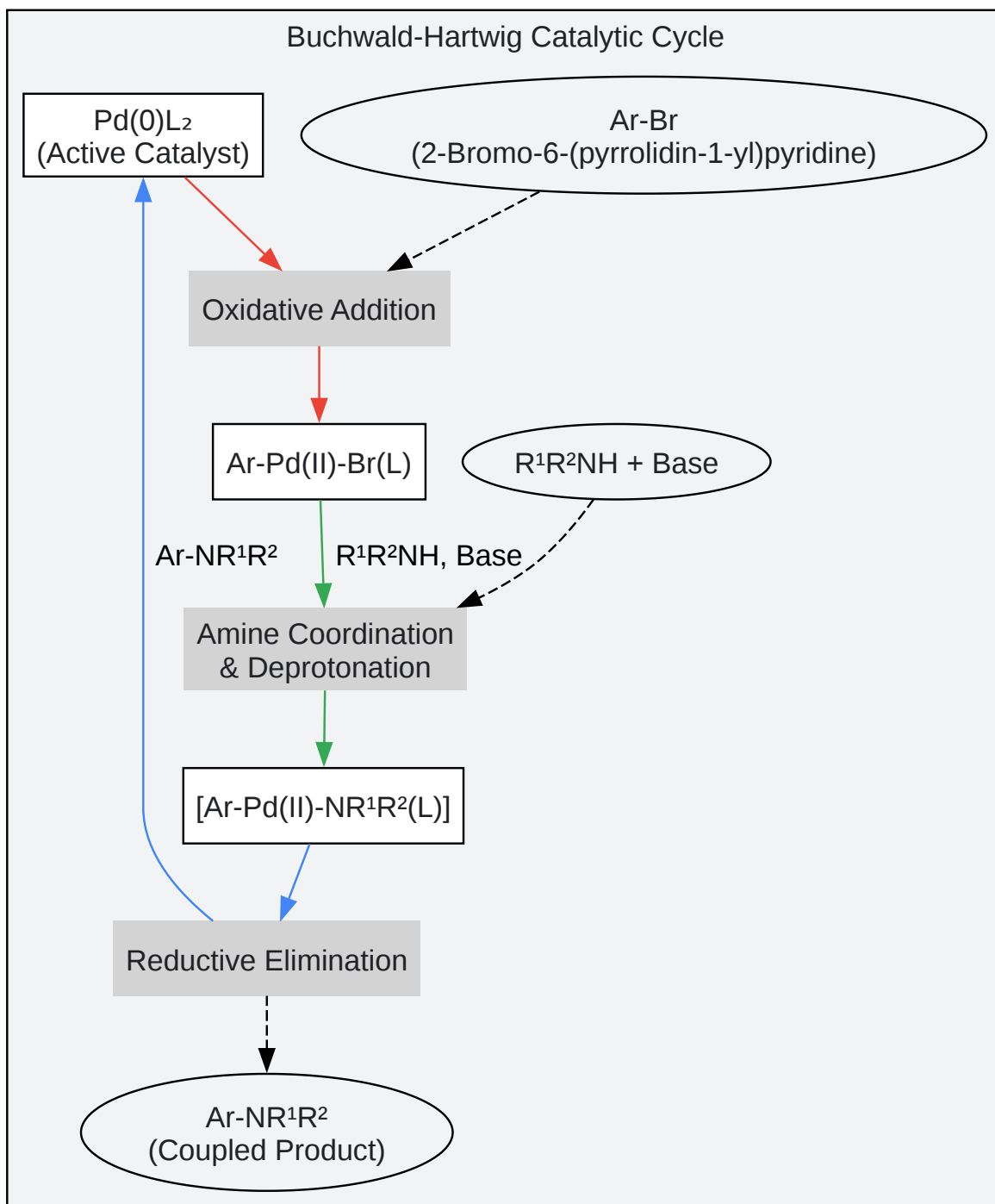
The primary synthetic utility of **2-Bromo-6-(pyrrolidin-1-yl)pyridine** lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules. The two most prominent and powerful of these reactions are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

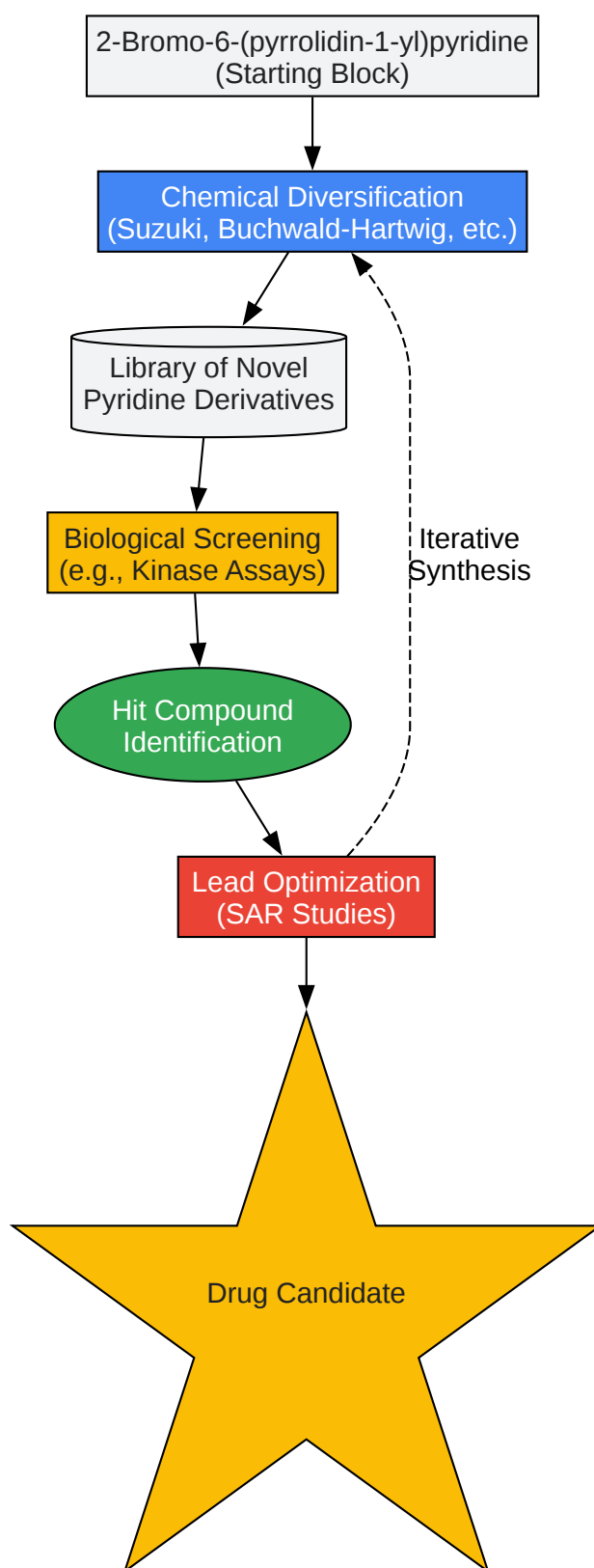
Logical Workflow for Synthesis

The strategic use of **2-Bromo-6-(pyrrolidin-1-yl)pyridine** allows for the systematic generation of diverse libraries of novel pyridine derivatives, which can then be subjected to biological screening.









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